Potent Cellular IDO1 Inhibition (IC50 = 0.5 nM) Compared to Alternative Inhibitors
In a cellular assay measuring IDO1 inhibition in human HeLa cells stimulated with IFN-γ, 4,6-dinitro-2-(3-pyridinyl)-1H-indole exhibits an IC50 of 0.5 nM [1]. This potency is higher than that reported for the IDO pathway inhibitor NLG919, which has a Ki of 7 nM and an EC50 of 75 nM in cell-free and cellular assays, respectively . It is also more potent than the IDO1 inhibitor IDO inhibitor 1, which has a reported IC50 of 3 nM .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | NLG919: Ki = 7 nM, EC50 = 75 nM; IDO inhibitor 1: IC50 = 3 nM |
| Quantified Difference | At least 6-fold more potent than IDO inhibitor 1 based on IC50 values; >100-fold more potent than NLG919's cellular EC50. |
| Conditions | Human IDO1 in HeLa cells (Target Compound); Cell-free and cellular assays (Comparators). Note: Assay conditions differ, representing a cross-study comparison. |
Why This Matters
This sub-nanomolar cellular potency positions 4,6-dinitro-2-(3-pyridinyl)-1H-indole as a valuable tool compound for studying IDO1-mediated immunosuppression, offering a differentiated potency profile for researchers optimizing or validating IDO1-targeting strategies.
- [1] BindingDB. (2022). BDBM50285416 (CHEMBL4161733). Affinity Data: IC50: 0.5 nM for Human Indoleamine 2,3-dioxygenase 1 (IDO1). View Source
